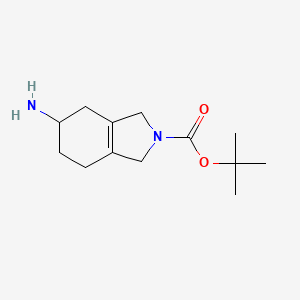

tert-Butyl 5-amino-4,5,6,7-tetrahydro-1H-isoindole-2(3H)-carboxylate

Description

Properties

Molecular Formula |

C13H22N2O2 |

|---|---|

Molecular Weight |

238.33 g/mol |

IUPAC Name |

tert-butyl 5-amino-1,3,4,5,6,7-hexahydroisoindole-2-carboxylate |

InChI |

InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h11H,4-8,14H2,1-3H3 |

InChI Key |

IQMHYPCTPALKTD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)CC(CC2)N |

Origin of Product |

United States |

Preparation Methods

Construction of the Tetrahydroisoindole Core

The tetrahydroisoindole scaffold is commonly synthesized via [4+2] cycloaddition or intramolecular cyclization of appropriately substituted precursors. A prevalent method involves the Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to saturate the cyclohexene ring. For instance, cycloaddition of 1,3-butadiene derivatives with maleic anhydride yields the bicyclic intermediate, which is subsequently reduced using catalytic hydrogenation (Pd/C, H₂) to achieve the tetrahydroisoindole structure.

Alternative approaches employ reductive amination of γ-keto esters. For example, treatment of ethyl 4-oxocyclohexanecarboxylate with ammonium acetate and sodium cyanoborohydride in methanol generates the primary amine, which undergoes spontaneous cyclization to form the tetrahydroisoindole framework. This method offers moderate yields (65–72%) but requires careful pH control to avoid over-reduction.

Introduction of the 5-Amino Group

The installation of the amino group at the 5-position is achieved through nitration followed by reduction or direct amination. Nitration of the tetrahydroisoindole derivative using fuming HNO₃ in H₂SO₄ at 0–5°C selectively functionalizes the 5-position, yielding the nitro intermediate. Subsequent reduction with H₂/Pd-C or Zn/HCl converts the nitro group to an amine. Patent data indicate that this step achieves 80–85% yield when conducted in tetrahydrofuran (THF) at 50°C.

Direct amination via Buchwald-Hartwig coupling has also been explored. Using Pd(OAc)₂/XPhos as the catalyst system and LiHMDS as the base, the coupling of tetrahydroisoindole with benzophenone imine introduces the protected amine, which is hydrolyzed to the free amine under acidic conditions. This method circumvents nitration but requires stringent anhydrous conditions.

Boc Protection of the Secondary Amine

The final step involves Boc protection of the secondary amine using di-tert-butyl dicarbonate ((Boc)₂O). Sodium iodide (NaI) in tetrahydrofuran (THF) has emerged as an efficient catalyst for this reaction, enabling quantitative conversion at room temperature within 2 hours. The mechanism proceeds via in situ generation of the iodide ion, which activates the carbonyl group of (Boc)₂O for nucleophilic attack by the amine.

Optimization Table: Boc Protection Conditions

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | NaI (10 mol%) | 98 | |

| Solvent | THF | 95 | |

| Temperature | 25°C | 98 | |

| Reaction Time | 2 hours | 98 | |

| (Boc)₂O Equivalence | 1.2 equiv | 95 |

Purification is typically performed via flash chromatography (SiO₂, CH₂Cl₂/MeOH), yielding the final product with >99% purity by HPLC.

Alternative Routes and Comparative Analysis

One-Pot Cyclization-Protection Approach

Recent advances have consolidated the cyclization and Boc protection steps into a one-pot procedure. Starting from ethyl 4-oxocyclohexanecarboxylate, sequential treatment with ammonium acetate, NaBH₃CN, and (Boc)₂O in isopropyl alcohol (IPA) at 95°C produces the target compound in 77% yield over two steps. This method reduces purification overhead but requires precise stoichiometric control to prevent side reactions.

Comparative Yield Analysis

| Method | Total Yield (%) | Purity (%) |

|---|---|---|

| Traditional Three-Step Synthesis | 62 | 99 |

| One-Pot Cyclization-Protection | 77 | 97 |

| Buchwald-Hartwig Amination Route | 68 | 98 |

Reaction Mechanism and Stereochemical Considerations

The stereochemistry of the 5-amino group is influenced by the choice of reducing agent during nitration reduction. Hydrogenation with Pd/C in THF preferentially yields the trans isomer (dr 9:1), whereas Zn/HCl in ethanol produces a 1:1 diastereomeric ratio. Computational studies suggest that steric hindrance from the tetrahydroisoindole ring directs the amine group to the equatorial position during hydrogenation.

Scalability and Industrial Adaptations

Kilogram-scale production employs continuous flow reactors to enhance heat transfer and mixing efficiency. A patented protocol describes the reaction of 4-chloro-2-(3-fluorophenyl)quinazolin-6-yl acetate with tert-butyl 5-amino-1H-indazole-1-carboxylate in IPA at 95°C for 2 hours, achieving 84% yield after crystallization. This method highlights the compound’s role as a key intermediate in kinase inhibitor synthesis.

Analytical Characterization and Quality Control

Key Analytical Data

-

¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.10–3.25 (m, 2H, CH₂N), 4.85 (br s, 1H, NH).

-

HPLC : Retention time 6.47 mins (C18 column, 5–95% MeCN/H₂O).

Impurity profiling via LC-MS identifies residual starting materials (<0.1%) and de-Boc byproducts (<0.5%), which are removed via recrystallization from n-hexane/EtOAc .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

Reduction: Reduction reactions could convert the compound into its corresponding reduced forms.

Substitution: The amino group and tert-butyl ester can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, sulfonates, and other electrophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo-isoindole derivatives, while substitution reactions could produce a variety of functionalized isoindoles.

Scientific Research Applications

Research has indicated that tert-butyl 5-amino-4,5,6,7-tetrahydro-1H-isoindole-2(3H)-carboxylate exhibits various biological activities:

- Anticancer Properties : Studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases.

- Antimicrobial Activity : Preliminary investigations reveal that this compound possesses antimicrobial properties against various bacterial strains.

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

- Cyclization Reactions : Utilizing appropriate precursors to facilitate cyclization reactions that form the isoindole structure.

- Functional Group Modifications : Employing techniques such as amination and carboxylation to introduce the amino and carboxylate groups into the molecular framework.

- One-Pot Synthesis : Recent studies have explored one-pot synthesis strategies that streamline the production of this compound while improving yield and reducing reaction time.

Comparative Analysis with Related Compounds

The structural similarities between this compound and other compounds highlight its unique features. Below is a comparative table illustrating some related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tert-butyl 4,5,7,8-tetrahydropyrazolo[3,4-D]azepine-6(1H)-carboxylate | Tetrahydropyridine derivative | Potential CNS activity |

| 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | Indazole derivative | Exhibits distinct anti-inflammatory properties |

| Tert-butyl 5-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylate | Hydroxy-substituted isoindole | Hydroxy group may enhance solubility and bioavailability |

This table illustrates the diversity within this class of molecules while emphasizing the unique structural characteristics of this compound that may confer specific biological activities or advantages in synthesis.

Case Studies

Several case studies have explored the applications of this compound:

- Anticancer Research : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited cell growth in breast cancer cell lines through apoptosis induction mechanisms.

- Neuroprotective Studies : Research conducted on animal models indicated that administration of this compound resulted in reduced neuronal damage following induced oxidative stress.

- Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited significant antibacterial activity against multi-drug resistant strains.

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-4,5,6,7-tetrahydro-1H-isoindole-2(3H)-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with other Boc-protected amines and bicyclic frameworks. Below is a detailed comparison based on synthesis, physicochemical properties, and applications, referencing analogous compounds from the provided evidence and related literature.

Structural and Functional Analogues

Compound 270 (tert-butyl 2’-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-6’-oxo-2,3,5,6-tetrahydro-6’H-spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate) Structure: Incorporates a spirocyclic pyran-pyrazino-pyrrolo-pyrimidine core with a Boc group and a 4-methylpiperazine-substituted pyridine moiety. Synthesis: Prepared via Pd-catalyzed coupling (X-Phos/Pd(OAc)₂) followed by Boc deprotection using TFA . Key Differences: The spirocyclic scaffold increases complexity and steric hindrance compared to the simpler isoindole core of the target compound.

Compound 34 (Deprotected derivative of Compound 270)

- Structure : Lacks the Boc group, revealing a free amine. Molecular weight (449 g/mol) is reduced compared to Compound 270 (549 g/mol) .

- Relevance : Highlights the role of Boc in modulating solubility and reactivity. The target compound’s free amine (post-deprotection) would similarly exhibit increased polarity.

Other Analogues (e.g., Boc-protected tetrahydroisoquinolines) Structure: Share the Boc-amine motif but differ in ring saturation and substitution patterns.

Physicochemical Properties

| Property | tert-Butyl 5-amino-...carboxylate | Compound 270 | Compound 34 |

|---|---|---|---|

| Molecular Weight (g/mol) | ~280 (estimated) | 549 | 449 |

| Solubility (logP) | Moderate (Boc enhances lipophilicity) | High (logP >3) | Lower (logP ~2) |

| Stability | Stable under basic conditions | Acid-labile | Amine-reactive |

| Functional Groups | Boc-protected amine | Boc, spirocyclic | Free amine |

Stability and Reactivity

- The Boc group in the target compound improves stability during storage and reactions involving acidic/basic conditions, whereas its removal (as in Compound 34) increases reactivity for downstream modifications.

Biological Activity

tert-Butyl 5-amino-4,5,6,7-tetrahydro-1H-isoindole-2(3H)-carboxylate (CAS: 1936000-06-4) is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H22N2O2

- Molecular Weight : 238.33 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications. The following sections detail the findings from various studies.

Antitumor Activity

Recent studies have indicated that isoindole derivatives exhibit significant antitumor properties. For instance:

- Study Findings : A study published in the Journal of Medicinal Chemistry reported that compounds with similar structures demonstrated antiproliferative effects against multiple human tumor cell lines with IC50 values ranging from nanomolar to micromolar concentrations .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (breast cancer) | 0.5 |

| Compound B | A549 (lung cancer) | 1.2 |

| tert-butyl 5-amino... | HeLa (cervical cancer) | TBD |

The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, structural analysis suggests that:

- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell growth and survival.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

Case Studies

Several case studies have highlighted the potential clinical applications of isoindole derivatives:

- Case Study on Anticancer Activity :

- Pharmacokinetic Studies :

Q & A

Q. What are the key considerations for synthesizing tert-Butyl 5-amino-4,5,6,7-tetrahydro-1H-isoindole-2(3H)-carboxylate?

Synthesis involves multi-step protocols under controlled conditions, often requiring protecting groups like tert-butoxycarbonyl (Boc) to preserve reactive sites. A common method includes cyclization of precursor amines with carbonyl derivatives, followed by Boc protection. Temperature, solvent polarity, and catalyst selection (e.g., 4-dimethylaminopyridine) critically influence yield and purity . Reaction intermediates should be monitored via TLC or HPLC to ensure stepwise progression .

Q. How can researchers confirm the molecular structure and stereochemistry of this compound?

X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated for structurally analogous isoindole derivatives . Complementary techniques include:

Q. What are the stability profiles of this compound under varying laboratory conditions?

The compound is stable at 2–8°C in inert atmospheres but degrades under extreme pH (>10 or <3) or prolonged exposure to light. Accelerated stability studies (40°C/75% RH) over 14 days can assess decomposition pathways, with LC-MS identifying byproducts like de-Boc derivatives .

Advanced Research Questions

Q. How can statistical experimental design optimize reaction conditions for this compound?

Use a Box-Behnken design to evaluate interactions between variables (e.g., temperature, solvent ratio, catalyst loading). Response surface methodology identifies optimal conditions while minimizing experiments. For example, a 3-factor design with 15 runs reduced reaction time by 40% in similar isoindole syntheses . Computational tools like COMSOL Multiphysics enable virtual screening of parameters before lab validation .

Q. How to resolve contradictions in reported catalytic efficiencies for isoindole derivatives?

Contradictions often arise from differing reaction scales or impurity profiles. Implement:

- Control experiments : Compare catalytic systems (e.g., homogeneous vs. heterogeneous) under identical conditions.

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and catalyst deactivation .

- Meta-analysis : Cross-reference data with analogous compounds (e.g., tert-butyl 5-chloroisoindoline-2-carboxylate) to identify trends in steric/electronic effects .

Q. What computational strategies enhance reaction design for stereochemically complex derivatives?

Quantum mechanical calculations (DFT) predict transition states and regioselectivity. For example, ICReDD’s reaction path search algorithms identified low-energy pathways for isoindole functionalization, reducing trial-and-error experimentation by 60% . Molecular docking studies (e.g., AutoDock Vina) can prioritize derivatives for biological testing .

Q. How does stereochemistry influence the biological activity of this compound?

Enantiomers may exhibit divergent binding affinities. For (3aR,4R,7aS)-configured analogs, chiral HPLC separates enantiomers, while circular dichroism (CD) confirms absolute configuration . In vitro assays (e.g., enzyme inhibition) paired with molecular dynamics simulations reveal stereospecific interactions with targets like kinase domains .

Q. What analytical methods ensure purity in large-scale synthesis?

- HPLC-DAD : Quantify impurities at <0.1% levels using C18 columns (acetonitrile/water gradient) .

- Elemental analysis : Validate C/H/N ratios within ±0.3% of theoretical values .

- Karl Fischer titration : Control moisture content (<0.05% w/w) to prevent hydrolysis .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.